molecular formula C10H15ClN2O B1626509 2-chloro-N-(1-cyanocycloheptyl)acetamide CAS No. 78735-01-0

2-chloro-N-(1-cyanocycloheptyl)acetamide

Cat. No. B1626509
CAS RN: 78735-01-0
M. Wt: 214.69 g/mol
InChI Key: CZNVYLAMYMEXHO-UHFFFAOYSA-N
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Description

2-chloro-N-(1-cyanocycloheptyl)acetamide is a chemical compound with the CAS Number: 78735-01-0 . It has a molecular weight of 214.69 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H15ClN2O/c11-7-9(14)13-10(8-12)5-3-1-2-4-6-10/h1-7H2,(H,13,14) .

Physical and Chemical Properties This compound is a powder at room temperature .

Scientific Research Applications

Catalysis in Organic Synthesis

Heterocyclic Synthesis

Compounds with structural similarities to 2-chloro-N-(1-cyanocycloheptyl)acetamide are important intermediates in heterocyclic synthesis. For instance, 2-cyano-N-(tetrahydrocarbazole)acetamide has been utilized for the synthesis of arylazocarbazole derivatives, indicating the utility of cyanoacetamide derivatives in constructing novel heterocyclic systems (Fadda et al., 2010).

Antimicrobial Agents Synthesis

New heterocyclic compounds incorporating the sulfamoyl moiety, prepared from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, have shown promising antimicrobial properties. This suggests the potential of cyanoacetamide derivatives in developing antimicrobial agents (Darwish et al., 2014).

Tyrosinase Inhibition for Melanogenesis Control

Bi-heterocyclic acetamides synthesized from cyanoacetamide derivatives have been identified as potent tyrosinase inhibitors, offering a therapeutic approach to manage skin pigmentation disorders. This application underscores the relevance of cyanoacetamide derivatives in dermatological research (Butt et al., 2019).

Environmental Contaminant Removal

While not directly related to this compound, research into similar compounds like acetaminophen degradation using titanium dioxide nanotubes and graphene composites points to the potential environmental applications of related chemical frameworks (Tao et al., 2015).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the following hazard statements: H302, H312, H315, H318, H332, H335 . The precautionary statements associated with this compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-chloro-N-(1-cyanocycloheptyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O/c11-7-9(14)13-10(8-12)5-3-1-2-4-6-10/h1-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNVYLAMYMEXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513584
Record name 2-Chloro-N-(1-cyanocycloheptyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78735-01-0
Record name 2-Chloro-N-(1-cyanocycloheptyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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